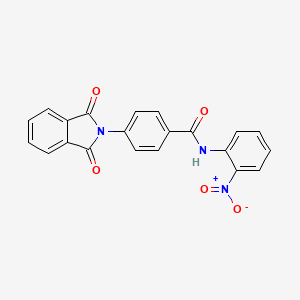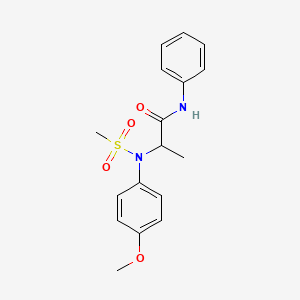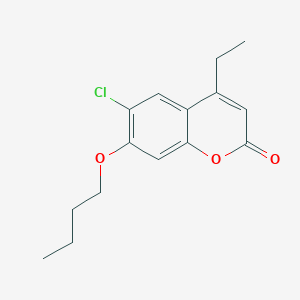
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamide, also known as GSK-3β inhibitor IX, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine protein kinase that plays a key role in many cellular processes, including cell differentiation, proliferation, and apoptosis.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX binds to the ATP-binding site of this compoundβ and inhibits its activity by preventing the phosphorylation of its substrates. This leads to the activation of the Wnt/β-catenin signaling pathway, which regulates cell proliferation and differentiation. This compoundβ inhibitor IX has also been shown to inhibit the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1), which are involved in the regulation of cell cycle progression and circadian rhythms.
Biochemical and Physiological Effects:
This compoundβ inhibitor IX has been shown to have several biochemical and physiological effects, including the activation of the Wnt/β-catenin signaling pathway, the inhibition of this compoundβ activity, and the inhibition of other kinases. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit this compoundβ activity in vitro and in vivo, and its neuroprotective and anticancer effects. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Future Directions
There are several future directions for the research and development of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX, including the optimization of its pharmacokinetic properties, the development of more potent and selective inhibitors, and the exploration of its therapeutic potential in the treatment of neurodegenerative diseases, cancer, and diabetes. Other potential areas of research include the study of the role of this compoundβ in circadian rhythms and the development of this compoundβ inhibitors for use in agriculture and biotechnology.
In conclusion, this compoundβ inhibitor IX is a potent and selective inhibitor of this compoundβ that has a wide range of scientific research applications. It has been shown to have several biochemical and physiological effects, including the activation of the Wnt/β-catenin signaling pathway and the inhibition of other kinases. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for its research and development.
Synthesis Methods
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX can be synthesized using several methods, including the reaction of 2-nitrobenzaldehyde with 4-aminobenzamide in the presence of acetic anhydride, followed by cyclization with phthalic anhydride. Another method involves the reaction of 2-nitrobenzaldehyde with 4-aminobenzamide in the presence of acetic anhydride, followed by nitration with nitric acid. Both methods produce high yields of this compoundβ inhibitor IX.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX is used in a wide range of scientific research applications, including the study of cell signaling pathways, neurodegenerative diseases, cancer, and diabetes. It has been shown to inhibit this compoundβ activity in vitro and in vivo, leading to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. This compoundβ inhibitor IX has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c25-19(22-17-7-3-4-8-18(17)24(28)29)13-9-11-14(12-10-13)23-20(26)15-5-1-2-6-16(15)21(23)27/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKADOOULNJFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)

![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)


![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![2-({2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5091432.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)
